molecular formula C11H13F3N2Si B1529743 6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine CAS No. 1260384-39-1

6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine

Cat. No. B1529743
M. Wt: 258.31 g/mol
InChI Key: HQAUCXOCEBUZSK-UHFFFAOYSA-N
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Description

6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine is a chemical compound with the molecular formula C11H13N2F3Si and a molecular weight of 258.31 . It is used in the synthesis of amine and amide derivatives of trifluoromethyl pyridines . These molecules are very useful for the development of novel insecticides and pesticides due to the presence of the trifluoromethyl pyridine functional group .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as 6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine, has been achieved using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular structure of 6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine is characterized by the presence of a trifluoromethyl group and a trimethylsilyl group attached to a pyridine ring . The trifluoromethyl group is a common functional group in a wide range of pesticides and insecticides .


Physical And Chemical Properties Analysis

6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine has a boiling point of 296.3±40.0 °C under a pressure of 760 Torr and a density of 1.17±0.1 g/cm3 at 20 °C .

Future Directions

The amine and amide derivatives of trifluoromethyl pyridines, such as 6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine, have potential for the development of novel insecticides and pesticides . Their improved therapeutic activity makes them a promising area for future research .

properties

IUPAC Name

4-(trifluoromethyl)-5-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-7-16-10(15)6-9(8)11(12,13)14/h6-7H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUCXOCEBUZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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